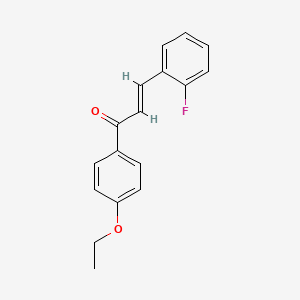

(2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

説明

(2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethoxy group on one phenyl ring and a fluorine atom on the other.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 2-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

化学反応の分析

Types of Reactions

(2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) is typical.

Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products Formed

Oxidation: Epoxides or diketones.

Reduction: Saturated ketones or alcohols.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

科学的研究の応用

Anticancer Properties

Chalcones, including (2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, have been extensively studied for their anticancer properties. Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. In particular, studies have shown that this compound can inhibit the growth of specific cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Effects

The antimicrobial activity of this compound has also been documented. Chalcones are known to exhibit broad-spectrum antimicrobial properties against bacteria and fungi. The presence of the fluorine atom in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy .

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. This activity is significant for the development of treatments for inflammatory diseases, as chalcones can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation .

Synthesis and Chemical Properties

The synthesis of this compound typically involves a Claisen–Schmidt condensation reaction between 4-fluorobenzaldehyde and 4′-ethoxyacetophenone. The resulting compound crystallizes in an orthorhombic space group, exhibiting notable intermolecular interactions such as hydrogen bonding and π–π stacking, which contribute to its stability .

Material Science Applications

Organic Electronics

Due to its conjugated structure, this compound is being explored for applications in organic electronics. Chalcones can serve as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their ability to facilitate charge transfer processes .

Photovoltaic Applications

Research into the use of chalcones in photovoltaic applications has shown promising results. The unique electronic properties of this compound make it suitable for incorporation into organic solar cells, where it could enhance light absorption and improve overall efficiency .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Sahu et al., 2012 | Anticancer Activity | Documented the ability of chalcones to induce apoptosis in various cancer cell lines. |

| Kamal et al., 2019 | Synthesis Techniques | Detailed methods for synthesizing chalcone derivatives with potential pharmaceutical applications. |

| Wilhelm et al., 2022 | Crystal Structure Analysis | Provided insights into the molecular packing and stability of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one through X-ray crystallography. |

作用機序

The mechanism of action of (2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites in biomolecules, thereby altering their function.

類似化合物との比較

Similar Compounds

(2E)-1-(4-methoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one: Similar structure with a methoxy group instead of an ethoxy group.

(2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one: Fluorine atom positioned on the para position of the phenyl ring.

(2E)-1-(4-ethoxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one: Chlorine atom instead of fluorine.

Uniqueness

(2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is unique due to the specific positioning of the ethoxy and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

生物活性

(2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an α,β-unsaturated carbonyl system, which is essential for its biological interactions. The synthesis typically involves a Claisen-Schmidt condensation reaction between 4-ethoxybenzaldehyde and 2-fluoroacetophenone in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction conditions generally include:

- Solvent : Ethanol or methanol

- Temperature : Room temperature or slightly elevated

- Purification : Recrystallization or column chromatography

This method yields the desired chalcone derivative effectively, allowing for further exploration of its biological properties.

Biological Activities

Chalcones, including this compound, exhibit a wide range of biological activities:

- Anticancer Properties : Studies indicate that chalcones can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown significant antiproliferative effects in various cancer cell lines with IC50 values ranging from 0.17 to 2.69 µM .

- Antibacterial and Antifungal Activity : Chalcones have demonstrated effectiveness against various bacterial strains and fungi. They can enhance the activity of conventional antibiotics by inhibiting efflux pumps in bacteria .

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through mechanisms such as Michael addition. Its unique substituents (4-ethoxy and 2-fluoro groups) enhance its reactivity and interaction with biological targets.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Antibacterial | Inhibition of efflux pumps | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

Several studies have highlighted the efficacy of chalcone derivatives similar to this compound:

- Antiproliferative Effects : A study reported that specific chalcone derivatives exhibited significant cytotoxicity against chronic lymphocytic leukemia (CLL) cell lines, demonstrating pro-apoptotic effects at concentrations as low as 10 µM with minimal toxicity to normal cells .

- Synergistic Effects with Antibiotics : Research indicates that certain chalcones can enhance the efficacy of antibiotics like ciprofloxacin against resistant bacterial strains, suggesting their potential as adjunctive therapies in treating infections .

特性

IUPAC Name |

(E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO2/c1-2-20-15-10-7-14(8-11-15)17(19)12-9-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLROXJKHOIAHTM-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。